Octacene's Superior Electron Affinity and Ionization Potential for n-Type and Ambipolar Transport
Computational studies of higher acenes reveal a clear trend: as the number of fused rings increases, the electron affinity (EA) rises significantly while the ionization potential (IP) decreases, leading to a smaller band gap. Octacene exhibits a calculated EA of 2.59 eV and IP of 5.31 eV, resulting in a fundamental gap of 2.72 eV [1]. This represents a marked improvement over hexacene (EA 2.32 eV, gap 3.12 eV) and heptacene (EA 2.50 eV, gap 2.96 eV), and positions octacene as a superior candidate for n-type or ambipolar semiconducting applications compared to the predominantly p-type pentacene (EA 1.85 eV) [1]. While nonacene shows a further reduced gap (2.54 eV), its experimental inaccessibility makes octacene the most electron-deficient, tractable higher acene.
| Evidence Dimension | Electron Affinity (EA) and HOMO-LUMO Gap |
|---|---|
| Target Compound Data | EA = 2.59 eV, IP = 5.31 eV, Gap = 2.72 eV |
| Comparator Or Baseline | Hexacene: EA 2.32 eV, IP 5.44 eV, Gap 3.12 eV; Heptacene: EA 2.50 eV, IP 5.46 eV, Gap 2.96 eV; Pentacene: EA 1.85 eV |
| Quantified Difference | Octacene EA is 0.27 eV higher than hexacene and 0.09 eV higher than heptacene; Gap is 0.40 eV smaller than hexacene. |
| Conditions | DFT calculations using B3LYP/6-31G(d) as reported in comparative acene studies. |
Why This Matters
The increased electron affinity directly facilitates electron injection and transport, making octacene a critical procurement choice for developing n-type OFETs and ambipolar circuits where pentacene's low EA is a fundamental limitation.
- [1] Bendikov, M., et al. (2004). Electronic properties of acenes: Oligomer to polymer structure. Physical Review B, 70, 165207. DOI: 10.1103/PhysRevB.70.165207. (Referenced in Armaković, S., et al., 2016 for comparative data). View Source
